molecular formula C8H12N2O2 B011554 N-(5-Methylisoxazol-4-yl)isobutyramide CAS No. 108512-01-2

N-(5-Methylisoxazol-4-yl)isobutyramide

Cat. No.: B011554
CAS No.: 108512-01-2
M. Wt: 168.19 g/mol
InChI Key: CLGIZNNLWVSRJY-UHFFFAOYSA-N
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Description

2-methyl-N-(5-methyl-4-isoxazolyl)propionamide is a chemical compound with the molecular formula C8H12N2O2. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their diverse biological activities and are commonly found in various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide typically involves the formation of the isoxazole ring followed by the introduction of the propionamide group. One common method for synthesizing isoxazole derivatives is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru). metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide would likely involve scalable synthetic routes that ensure high yield and purity. These methods would focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methyl-4-isoxazolyl)propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The isoxazole ring can undergo substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoxazole derivatives.

Scientific Research Applications

2-methyl-N-(5-methyl-4-isoxazolyl)propionamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Isoxazole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound may be explored for its potential therapeutic effects in various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways would depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide include other isoxazole derivatives such as:

Uniqueness

What sets 2-methyl-N-(5-methyl-4-isoxazolyl)propionamide apart from other similar compounds is its specific substitution pattern, which can confer unique biological activities and chemical properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

108512-01-2

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

2-methyl-N-(5-methyl-1,2-oxazol-4-yl)propanamide

InChI

InChI=1S/C8H12N2O2/c1-5(2)8(11)10-7-4-9-12-6(7)3/h4-5H,1-3H3,(H,10,11)

InChI Key

CLGIZNNLWVSRJY-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)NC(=O)C(C)C

Canonical SMILES

CC1=C(C=NO1)NC(=O)C(C)C

Synonyms

Propanamide, 2-methyl-N-(5-methyl-4-isoxazolyl)- (9CI)

Origin of Product

United States

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